3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid
Overview
Description
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethoxy and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) process in type 2 lung epithelial cells . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target by inhibiting the TGF-β1-induced EMT process. It achieves this by reducing the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increasing the expression of E-cadherin . Additionally, it significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad signaling pathway. TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this process, the compound prevents the excessive deposition of extracellular matrix components, which plays an important role in fibrosis .
Pharmacokinetics
Similar compounds, such as fluoroquinolones, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This includes improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the efficacy of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Shares similar structural features and is investigated for its biological activity.
Roflumilast: A related compound used in the treatment of chronic obstructive pulmonary disease.
Uniqueness
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-3-1-2(7(14)15)4(10)6(5(3)11)16-8(12)13/h1,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNIFQLRUBLKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567095 | |
Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128426-86-8 | |
Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid in pharmaceutical chemistry?
A1: this compound is a crucial building block in the synthesis of caderofloxacin [, ]. This compound does not possess inherent antimicrobial activity itself. Instead, it serves as a key intermediate that is structurally elaborated through a multistep synthetic process to yield the final pharmacologically active caderofloxacin molecule.
Q2: How is this compound synthesized?
A2: A published synthetic route involves using 3-hydroxy-2,4,5-trifluorobenzoic acid as the starting material []. This compound undergoes esterification, followed by etherification with chlorodifluoromethane (CHClF2) in the presence of tetrabutylammonium bromide (Bu4NBr) as a catalyst. This reaction yields ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate. Subsequent hydrolysis of this ester then affords the desired this compound in an overall yield of 74% [].
Q3: What are the advantages of the reported synthetic method for this compound?
A3: The synthesis of caderofloxacin, starting from this compound, offers a significant practical advantage for potential industrial production []. This method avoids the need for column chromatography at each step, simplifying the purification process and potentially reducing production costs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.